molecular formula C49H53NOP2 B12899480 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine

5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine

Cat. No.: B12899480
M. Wt: 733.9 g/mol
InChI Key: CAPTUDVWRIXILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is a complex organic compound known for its unique structural features and versatile applications. This compound contains a xanthene core substituted with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between a suitable phenol and a phthalic anhydride derivative under acidic conditions.

    Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using diphenylphosphine and a suitable halogenated xanthene derivative.

    Attachment of the Pentyl Chain: The pentyl chain is attached through a nucleophilic substitution reaction, where a pentyl halide reacts with the xanthene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, forming phosphine oxides.

    Reduction: Reduction reactions can target the xanthene core or the phosphine groups, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and phosphine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.

Major Products

    Oxidation: Phosphine oxides and oxidized xanthene derivatives.

    Reduction: Reduced forms of the xanthene core and phosphine groups.

    Substitution: Substituted xanthene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in cross-coupling reactions and hydrogenation processes.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development. Its phosphine groups can facilitate binding to metal centers in enzymes, potentially modulating their activity.

Medicine

In medicine, the compound’s ability to form complexes with metals can be exploited in diagnostic imaging and therapeutic applications. For example, it can be used to develop metal-based drugs or imaging agents for detecting diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine exerts its effects involves its ability to coordinate with metal centers. The diphenylphosphino groups act as electron-donating ligands, stabilizing metal complexes and facilitating various catalytic processes. The xanthene core provides a rigid framework that enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.

    Xantphos: A bidentate ligand with a xanthene backbone, similar to the compound but without the pentyl chain and amine group.

    BINAP: A chiral diphosphine ligand used in asymmetric catalysis.

Uniqueness

5-(4,5-Bis(diphenylphosphino)-9,9-dimethyl-7-pentyl-9H-xanthen-2-yl)pentan-1-amine is unique due to its combination of a xanthene core, diphenylphosphino groups, and a pentyl chain with an amine group. This combination provides a versatile ligand with enhanced stability, reactivity, and potential for diverse applications in catalysis, material science, and medicine.

Properties

Molecular Formula

C49H53NOP2

Molecular Weight

733.9 g/mol

IUPAC Name

5-[4,5-bis(diphenylphosphanyl)-9,9-dimethyl-7-pentylxanthen-2-yl]pentan-1-amine

InChI

InChI=1S/C49H53NOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32,50H2,1-3H3

InChI Key

CAPTUDVWRIXILR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.